molecular formula C16H12ClN3O5S B4371553 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4371553
M. Wt: 393.8 g/mol
InChI Key: DBMFRVHRYFAXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:

    Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Common reagents used in this step include sulfur sources and cyclization agents.

    Introduction of the Chloro and Methoxycarbonyl Groups: The chloro and methoxycarbonyl groups are introduced through substitution reactions, often using chlorinating agents and esterification reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine derivatives and suitable carbonyl compounds.

    Coupling of the Benzothiophene and Pyrazole Rings: The final step involves coupling the benzothiophene and pyrazole rings through a condensation reaction, often using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[3-bromo-2-(methoxycarbonyl)-1-benzothien-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-({[3-chloro-2-(ethoxycarbonyl)-1-benzothien-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothien-6-yl]amino}carbonyl)-1-ethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

The uniqueness of 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of functional groups and ring structures. This combination imparts unique reactivity and potential applications that may not be present in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[(3-chloro-2-methoxycarbonyl-1-benzothiophen-6-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5S/c1-20-6-9(15(22)23)12(19-20)14(21)18-7-3-4-8-10(5-7)26-13(11(8)17)16(24)25-2/h3-6H,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMFRVHRYFAXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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